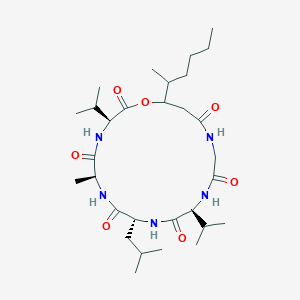

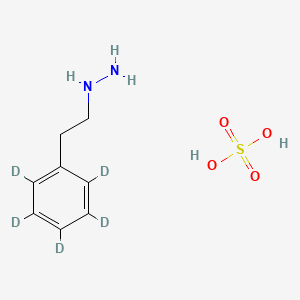

![molecular formula C35H66O5 B3026045 9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)

9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester

概要

説明

1-ミリスチル-3-エライジル-ラセミグリセロールは、それぞれsn-1位とsn-3位にミリスチン酸とエライジン酸を含むジアシルグリセロール化合物です これは、生化学研究および脂質研究でよく使用される合成脂質分子です。

準備方法

合成経路と反応条件: 1-ミリスチル-3-エライジル-ラセミグリセロールは、ミリスチン酸とエライジン酸をグリセロールとエステル化反応させることで合成できます。反応には通常、硫酸やp-トルエンスルホン酸などの触媒が必要であり、エステル化が完了するように還流条件下で行われます。

工業生産方法: 工業的な設定では、1-ミリスチル-3-エライジル-ラセミグリセロールの生産には、高純度の試薬と制御された反応条件を使用して、高収率と高純度を実現します。 プロセスには、カラムクロマトグラフィーや再結晶による精製などの手順が含まれ、最終製品の純度を98%以上にします .

化学反応の分析

反応の種類: 1-ミリスチル-3-エライジル-ラセミグリセロールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて対応するカルボン酸を生成します。

還元: 還元反応では、エライジン酸の二重結合を単結合に変換して、飽和誘導体を生成できます。

置換: グリセロール骨格のヒドロキシル基は、さまざまなアシル基との置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: パラジウム炭素などの触媒を用いた水素化反応。

置換: ピリジンなどの塩基の存在下で、アシルクロリドまたは無水物。

主要な製品:

酸化: ミリスチン酸とエライジン酸の誘導体の生成。

還元: 飽和ジアシルグリセロールの生成。

置換: さまざまなアシル化グリセロール誘導体の生成。

科学研究への応用

1-ミリスチル-3-エライジル-ラセミグリセロールは、以下を含む科学研究においていくつかの応用があります。

脂質生化学: 脂質代謝とシグナル伝達経路を研究するためのモデル化合物として使用されます。

生物学的研究: 膜ダイナミクスや脂質タンパク質相互作用など、細胞プロセスにおける役割について調査されています。

医療研究: 薬物送達システムにおける潜在的な用途と、脂質ベースの製剤における成分として。

科学的研究の応用

1-Myristoyl-3-Elaidoyl-rac-glycerol has several applications in scientific research, including:

Lipid Biochemistry: Used as a model compound to study lipid metabolism and signaling pathways.

Biological Studies: Investigated for its role in cellular processes such as membrane dynamics and lipid-protein interactions.

Medical Research: Potential applications in drug delivery systems and as a component in lipid-based formulations.

Industrial Applications: Used in the development of cosmetics and personal care products due to its emollient properties.

作用機序

1-ミリスチル-3-エライジル-ラセミグリセロールの作用機序には、脂質膜とタンパク質との相互作用が関与しています。この化合物は膜流動性を調節し、膜結合酵素や受容体の活性を影響を与える可能性があります。 脂質シグナル伝達カスケードにおけるセカンドメッセンジャーとして作用することにより、シグナル伝達経路にも関与する可能性があります .

類似の化合物:

1-ミリスチル-3-オレオイル-ラセミグリセロール: エライジン酸ではなくオレイン酸が含まれています。

1-ミリスチル-2-リノレオイル-3-オレオイル-ラセミグリセロール: リノール酸とオレイン酸が含まれています。

1-ミリスチル-2-オレオイル-3-パルミトイル-ラセミグリセロール: オレイン酸とパルミチン酸が含まれています.

ユニークさ: 1-ミリスチル-3-エライジル-ラセミグリセロールは、トランス脂肪酸であるエライジン酸の存在が特徴です。これは、オレイン酸などのシス対応物と比較して、異なる物理化学的特性を与えます。 このユニークさは、トランス脂肪酸の生物系への影響とその潜在的な健康への影響を研究する上で貴重なものとなっています .

類似化合物との比較

1-Myristoyl-3-Oleoyl-rac-glycerol: Contains oleic acid instead of elaidic acid.

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Contains linoleic acid and oleic acid.

1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: Contains oleic acid and palmitic acid.

Uniqueness: 1-Myristoyl-3-Elaidoyl-rac-glycerol is unique due to the presence of elaidic acid, a trans fatty acid, which imparts distinct physical and chemical properties compared to its cis counterparts like oleic acid. This uniqueness makes it valuable for studying the effects of trans fatty acids on biological systems and their potential health implications .

特性

IUPAC Name |

(2-hydroxy-3-tetradecanoyloxypropyl) (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-32-33(36)31-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKKTCYRXHCYKZ-WUKNDPDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H66O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)

![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)

![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)

![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)